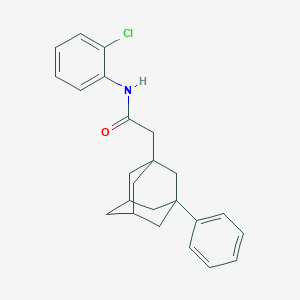![molecular formula C20H22N4O6S B4111361 3-[(4-methyl-1-piperidinyl)sulfonyl]-N'-(3-nitrobenzoyl)benzohydrazide](/img/structure/B4111361.png)
3-[(4-methyl-1-piperidinyl)sulfonyl]-N'-(3-nitrobenzoyl)benzohydrazide
Vue d'ensemble
Description
3-[(4-methyl-1-piperidinyl)sulfonyl]-N'-(3-nitrobenzoyl)benzohydrazide, also known as MPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPB is a hydrazide derivative that exhibits a wide range of biochemical and physiological effects, making it a promising candidate for drug development and other research applications.
Mécanisme D'action
The mechanism of action of 3-[(4-methyl-1-piperidinyl)sulfonyl]-N'-(3-nitrobenzoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cell growth and proliferation. 3-[(4-methyl-1-piperidinyl)sulfonyl]-N'-(3-nitrobenzoyl)benzohydrazide has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and topoisomerase, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-[(4-methyl-1-piperidinyl)sulfonyl]-N'-(3-nitrobenzoyl)benzohydrazide exhibits a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of various signaling pathways. 3-[(4-methyl-1-piperidinyl)sulfonyl]-N'-(3-nitrobenzoyl)benzohydrazide has also been shown to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(4-methyl-1-piperidinyl)sulfonyl]-N'-(3-nitrobenzoyl)benzohydrazide in lab experiments include its potent activity against cancer cells and bacteria, its wide range of biochemical and physiological effects, and its potential applications in drug development and other research areas. However, the limitations of using 3-[(4-methyl-1-piperidinyl)sulfonyl]-N'-(3-nitrobenzoyl)benzohydrazide in lab experiments include its complex synthesis process, its potential toxicity, and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research and development of 3-[(4-methyl-1-piperidinyl)sulfonyl]-N'-(3-nitrobenzoyl)benzohydrazide. One potential direction is the further investigation of its mechanism of action and potential side effects, which could provide valuable insights into its potential applications in drug development and other research areas. Another direction is the development of new synthetic methods for 3-[(4-methyl-1-piperidinyl)sulfonyl]-N'-(3-nitrobenzoyl)benzohydrazide that could improve its yield and purity. Additionally, the potential applications of 3-[(4-methyl-1-piperidinyl)sulfonyl]-N'-(3-nitrobenzoyl)benzohydrazide in the treatment of various inflammatory and oxidative stress-related disorders warrant further investigation.
Applications De Recherche Scientifique
3-[(4-methyl-1-piperidinyl)sulfonyl]-N'-(3-nitrobenzoyl)benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 3-[(4-methyl-1-piperidinyl)sulfonyl]-N'-(3-nitrobenzoyl)benzohydrazide is in the field of drug development, where it has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells. 3-[(4-methyl-1-piperidinyl)sulfonyl]-N'-(3-nitrobenzoyl)benzohydrazide has also been shown to have antimicrobial activity against a wide range of bacteria, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N'-[3-(4-methylpiperidin-1-yl)sulfonylbenzoyl]-3-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c1-14-8-10-23(11-9-14)31(29,30)18-7-3-5-16(13-18)20(26)22-21-19(25)15-4-2-6-17(12-15)24(27)28/h2-7,12-14H,8-11H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGFHMMOXMCRFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-[2-(4-bromophenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4111293.png)

![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide](/img/structure/B4111322.png)
![5,6-dichloro-2-[3-(methylsulfonyl)-1-(1-piperidinylcarbonyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111330.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B4111333.png)
![N-[4-(benzyloxy)phenyl]-2-(4-bromophenoxy)propanamide](/img/structure/B4111336.png)


![1-[2-(4-bromophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4111364.png)
![2,4-dichloro-N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B4111372.png)
![2-(4-methylphenoxy)-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4111379.png)

![5-[1-(4-bromophenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4111390.png)